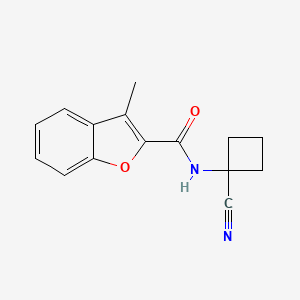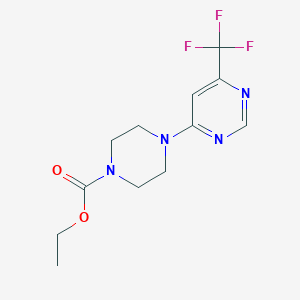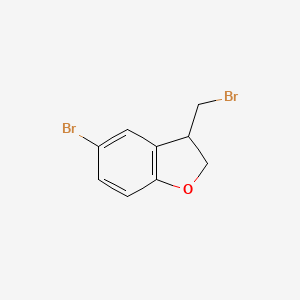![molecular formula C28H27FN6O4S2 B2517425 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 317328-61-3](/img/structure/B2517425.png)
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H27FN6O4S2 and its molecular weight is 594.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. For instance, the study of disposition and metabolism of compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how similar complex molecules are processed in the human body, highlighting the importance of such research in developing new medications.
Drug Metabolism
Investigating the metabolism and disposition of compounds in humans is another critical area of research. Studies like those on venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, detail how drugs are metabolized and excreted, identifying major metabolic pathways and metabolites. This research informs drug design by identifying potential metabolic liabilities or interactions with other drugs.
Metabolic Pathways in Humans vs. Rodents
Comparative studies on the metabolic processing of substances between humans and other species can reveal differences that are essential for drug development and safety evaluation. For example, differences in the metabolic toxification of N,N-dimethylformamide between humans and rodents highlight the need for species-specific studies to predict drug behavior in humans accurately.
Predicting Drug Response
Research into plasma levels of catecholamine metabolites to predict the response to specific treatments, such as sulpiride or fluvoxamine, exemplifies how biochemical markers can guide personalized medicine. Understanding the biochemical basis of drug responses can lead to more effective and tailored therapeutic strategies.
For detailed scientific research insights and further reading on these topics, the referenced studies offer in-depth information on the pharmacokinetics, drug metabolism, comparative metabolic studies, and predictive markers for drug response:
- Disposition and Metabolism of SB-649868 in Humans (C. Renzulli et al., 2011).
- Metabolism and Disposition of Venetoclax in Humans (Hong Liu et al., 2017).
- Differences in Metabolic Toxification of DMF Between Rodents and Humans (J. Mráz et al., 1989).
- Plasma Levels of Catecholamine Metabolites Predict the Response to Sulpiride or Fluvoxamine (N. Ueda et al., 2002).
Propiedades
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN6O4S2/c1-33(2)41(38,39)23-13-7-20(8-14-23)27(37)30-17-25-31-32-28(35(25)22-11-9-21(29)10-12-22)40-18-26(36)34-16-15-19-5-3-4-6-24(19)34/h3-14H,15-18H2,1-2H3,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHKZQDDLMMCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)



![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

